2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine
Overview
Description
2-[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common approach is the cycloaddition reaction, which is a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler bicyclic compound used as a reference structure.
Norbornane: Another bicyclic compound with similar structural features.
Camphor: A naturally occurring bicyclic compound with various applications.
Uniqueness
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine is unique due to its combination of a bicyclic structure with a piperazine and pyrimidine moiety. This combination imparts specific chemical and biological properties that are not found in simpler bicyclic compounds.
Properties
IUPAC Name |
2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-4-16-15(17-5-1)19-8-6-18(7-9-19)14-11-12-2-3-13(14)10-12/h1,4-5,12-14H,2-3,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXVCQBAWIADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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